molecular formula C10H9N3O2 B13211410 4-(4-Amino-1H-imidazol-2-yl)benzoic acid

4-(4-Amino-1H-imidazol-2-yl)benzoic acid

Cat. No.: B13211410
M. Wt: 203.20 g/mol
InChI Key: XOCINLAOXXXUDY-UHFFFAOYSA-N
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Description

4-(4-Amino-1H-imidazol-2-yl)benzoic acid is a compound that features both an imidazole ring and a benzoic acid moiety The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the benzoic acid moiety consists of a benzene ring with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(4-Amino-1H-imidazol-2-yl)benzoic acid involves the condensation of 1H-imidazole with 4-chloromethylbenzoic acid. This reaction typically occurs in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Amino-1H-imidazol-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are employed.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated imidazole derivatives.

Scientific Research Applications

4-(4-Amino-1H-imidazol-2-yl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Amino-1H-imidazol-2-yl)benzoic acid involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-Imidazol-1-yl)benzoic acid
  • 4-((1H-Imidazol-1-yl)methyl)benzoic acid
  • 4-((1-Methyl-1H-imidazol-2-yl)thio)acetyl}amino)benzoic acid

Uniqueness

4-(4-Amino-1H-imidazol-2-yl)benzoic acid is unique due to the presence of both an amino group and an imidazole ring. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications. Its ability to undergo multiple types of reactions and its potential biological activity set it apart from other similar compounds .

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

4-(5-amino-1H-imidazol-2-yl)benzoic acid

InChI

InChI=1S/C10H9N3O2/c11-8-5-12-9(13-8)6-1-3-7(4-2-6)10(14)15/h1-5H,11H2,(H,12,13)(H,14,15)

InChI Key

XOCINLAOXXXUDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(N2)N)C(=O)O

Origin of Product

United States

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